1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC16481411
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO4 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27) |
| Standard InChI Key | JBZXLQHJZHITMW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Core Structural Features
The molecule consists of an octahydroindole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring—modified at the nitrogen atom by an Fmoc group and at the second position by a carboxylic acid moiety. The Fmoc group, a staple in peptide chemistry, protects the amine functionality during synthesis . The octahydroindole system introduces conformational rigidity, influencing the compound’s interactions in biological systems .
Stereochemical Variants
The stereochemistry at positions 2, 3a, and 7a defines two primary enantiomers:
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(2S,3aS,7aS)-enantiomer (CAS 130309-37-4): Widely used in peptide synthesis due to its compatibility with L-amino acid configurations .
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(2R,3aR,7aR)-enantiomer (CAS 1217512-55-4): Employed in specialized applications, such as the synthesis of Perindopril impurities .
Table 1: Comparative Analysis of Stereoisomers
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via Fmoc protection strategies:
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Indole Ring Hydrogenation: Indole derivatives undergo catalytic hydrogenation to yield octahydroindole .
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Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .
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Carboxylic Acid Activation: The C-2 position is functionalized via carboxylation or oxidation reactions.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH, 50°C | 85 | >95 |
| Fmoc Protection | Fmoc-Cl, DIEA, DCM, 0°C | 92 | >98 |
| Carboxylic Acid Formation | NaHCO₃, CO₂, RT | 78 | >97 |
Analytical Data
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Spectroscopic Characterization:
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Chromatographic Purity: Reverse-phase HPLC typically reveals >98% purity under gradient elution (ACN/H₂O) .
Pharmaceutical and Peptide Synthesis Applications
Role in Peptide Synthesis
The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound indispensable in SPPS. It enables sequential deprotection using piperidine while preserving the integrity of acid-sensitive residues . For example, it has been utilized in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, where stereochemical precision is critical for bioactivity .
Research Frontiers and Future Directions
Novel Therapeutic Applications
Recent studies explore its utility in macrocyclic peptide synthesis, where the octahydroindole scaffold enhances metabolic stability and target binding. Preclinical trials indicate potential in oncology, particularly as protease inhibitors.
Green Chemistry Initiatives
Efforts to replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO₂ aim to reduce environmental impact while maintaining reaction efficiency .
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